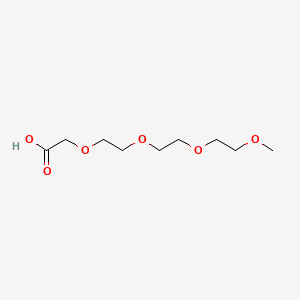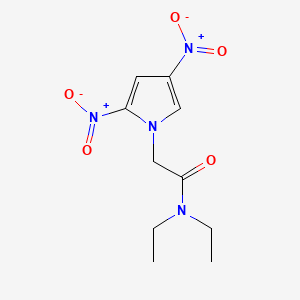
13-Carboxy-2,5,8,11-tetraoxatridecan
Übersicht
Beschreibung
2,5,8,11-Tetraoxatridecan-13-oic acid is a chemical compound with the molecular formula C9H18O6. It is known for its unique structure, which includes multiple ether linkages and a carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive properties.
Wissenschaftliche Forschungsanwendungen
2,5,8,11-Tetraoxatridecan-13-oic acid is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other industrial chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,5,8,11-Tetraoxatridecan-13-oic acid typically involves the acid-catalyzed reaction of propylene oxide and ethylene glycol . The specific steps include reacting propylene oxide and ethylene glycol at a certain temperature and pressure to generate the target product .
Industrial Production Methods: In industrial settings, the compound can be synthesized by reacting methoxy triethylene glycol with oxalyl chloride in the presence of N,N-dimethylformamide and benzene at room temperature . The reaction is stirred for six hours, and the resulting product is then purified.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,8,11-Tetraoxatridecan-13-oic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The ether linkages can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of substituted ethers or esters.
Wirkmechanismus
The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-oic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ether linkages provide flexibility and solubility, enhancing its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,5,8,11-tetraoxatridecan-13-oate: A methyl ester derivative with similar properties.
2,5,8,11-Tetraoxatridecan-13-ol: An alcohol derivative with different reactivity.
2,5,8,11-Tetraoxatridecan-13-amine: An amine derivative used in different applications.
Uniqueness: 2,5,8,11-Tetraoxatridecan-13-oic acid is unique due to its combination of ether linkages and a carboxylic acid group, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications in various fields.
Eigenschaften
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGLNCAVZDQPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431952 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-60-5 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














